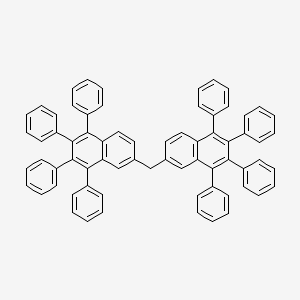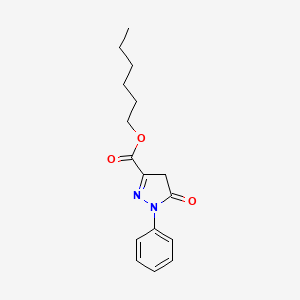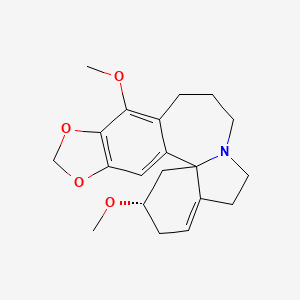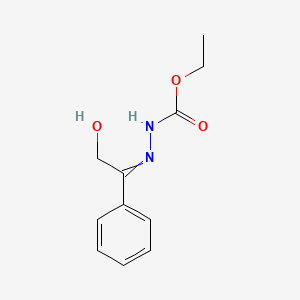
Ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate is a hydrazone derivative, a class of organic compounds characterized by the presence of a hydrazone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate can be synthesized through the reaction of ethyl hydrazinecarboxylate with 2-hydroxyacetophenone. The reaction typically involves refluxing the reactants in ethanol with a catalytic amount of acetic acid for several hours . The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products
Oxidation: Oximes and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and oximes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate involves its interaction with molecular targets through its hydrazone functional group. This group can form stable complexes with metal ions, which can then participate in various biochemical pathways . The compound’s effects are mediated through its ability to undergo nucleophilic addition and substitution reactions, which can alter the activity of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylethylidenehydrazine: A metabolite of the antidepressant phenelzine, known for its elevation of GABA concentrations.
Ethyl 2-(2-hydroxybenzylidene)hydrazine-1-carboxylate: Another hydrazone derivative with similar structural features.
Uniqueness
Ethyl 2-(2-hydroxy-1-phenylethylidene)hydrazine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
91321-68-5 |
|---|---|
Formule moléculaire |
C11H14N2O3 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
ethyl N-[(2-hydroxy-1-phenylethylidene)amino]carbamate |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11(15)13-12-10(8-14)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3,(H,13,15) |
Clé InChI |
DMIJWNHQUNUOQF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NN=C(CO)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


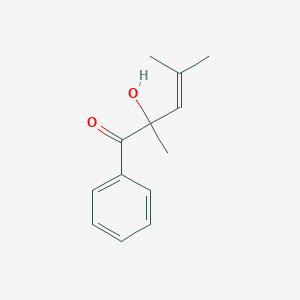

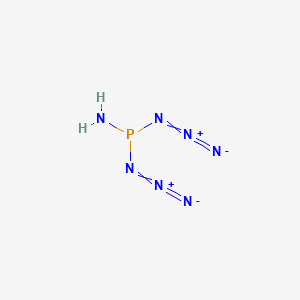

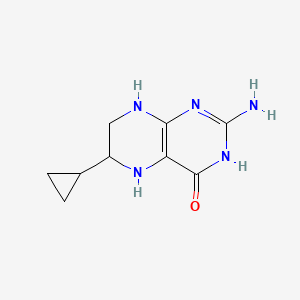
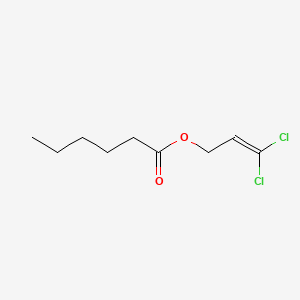
![6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide](/img/structure/B14345572.png)


